1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the triazino group and subsequent functionalization with chloro, fluoro, methylsulfanyl, and propionyl groups. Common reagents used in these reactions include halogenating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazino or benzoxazepine rings.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Materials Science: The compound’s properties may be explored for use in advanced materials, such as organic semiconductors or polymers.
Biological Research: It can serve as a tool for investigating biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-acetyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 6-(2-Chloro-6-fluorophenyl)-3-(methylsulfanyl)-7-butyryl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
The uniqueness of 1-[6-(2-CHLORO-6-FLUOROPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16ClFN4O2S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
1-[6-(2-chloro-6-fluorophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-3-15(27)26-14-10-5-4-7-11(14)17-18(23-20(29-2)25-24-17)28-19(26)16-12(21)8-6-9-13(16)22/h4-10,19H,3H2,1-2H3 |
InChI Key |
WZLIKLYMWOOMQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.